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Abstract
Org 48762-0, also known as UR13870, is a potent, orally bioavailable, and highly selective

small-molecule inhibitor of p38 mitogen-activated protein kinases (MAPKs), specifically

targeting the α and β isoforms.[1][2][3] This technical guide provides a comprehensive overview

of the kinase selectivity profile of Org 48762-0, detailing its inhibitory activity, the experimental

methodologies used for its characterization, and the key signaling pathways it modulates. The

information presented is intended to support further research and development efforts in

therapeutic areas where p38 MAPK signaling is a critical driver of pathology, such as

rheumatoid arthritis and other inflammatory diseases.

Introduction
The p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular

responses to inflammatory cytokines and environmental stress.[1] They are key components of

signaling cascades that regulate the production of pro-inflammatory cytokines, including tumor

necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Consequently, inhibitors of p38

MAPK, particularly the ubiquitously expressed p38α isoform, have been pursued as promising

therapeutic agents for a range of inflammatory conditions. Org 48762-0 has emerged as a

valuable research tool and potential therapeutic candidate due to its high potency and

exceptional selectivity for p38α and p38β kinases.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1677482?utm_src=pdf-interest
https://www.benchchem.com/product/b1677482?utm_src=pdf-body
https://www.medchemexpress.com/org-48762-0.html
https://www.rndsystems.com/products/org-48762-0_6014
https://www.rndsystems.com/cn/products/org-48762-0_6014
https://www.benchchem.com/product/b1677482?utm_src=pdf-body
https://www.medchemexpress.com/org-48762-0.html
https://www.benchchem.com/product/b1677482?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase Selectivity Profile
Org 48762-0 demonstrates potent inhibition of p38α kinase with a high degree of selectivity

over other kinases. Its pharmacological activity has been characterized through various

biochemical and cellular assays.

Quantitative Inhibitory Activity
The inhibitory potency of Org 48762-0 against its primary targets has been determined using

enzymatic and cell-based assays. The key quantitative data are summarized in the table below.

Target Assay Type Parameter Value (µM) Reference

p38α Kinase
Enzyme Activity

(IMAP)
EC50 0.10 ± 0.01

p38α/β Kinase
Cellular (MK2

Translocation)
EC50 0.69 ± 0.12

TNFα Release

Cellular (LPS-

stimulated

PBMCs)

EC50 0.06

Kinase Selectivity Panel
The selectivity of Org 48762-0 was assessed against a panel of 50 human kinases. At a

concentration of 10 µM, Org 48762-0 exhibited potent inhibition of p38α and p38β. For the

remaining 48 kinases in the panel, less than 25% inhibition was observed, demonstrating the

high selectivity of the compound. This selectivity profile is a significant advantage, as off-target

kinase inhibition can lead to undesirable side effects. The panel included key kinases from

various families, such as c-Jun N-terminal kinases (JNKs), c-RAF, transforming growth factor-

β-activated kinase-1 (TAK1), and IκB kinase (IKK) α/β.

Signaling Pathway Modulation
Org 48762-0 exerts its biological effects by inhibiting the p38 MAPK signaling cascade. This

pathway is a critical regulator of inflammatory responses.
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p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade that is activated by various

extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress.

Activation of the pathway leads to the phosphorylation and activation of downstream

substrates, including other kinases and transcription factors, which in turn regulate the

expression of numerous genes involved in inflammation and apoptosis.
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p38 MAPK Signaling Pathway and Inhibition by Org 48762-0

Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
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p38α Kinase Activity Assay (IMAP)
This assay quantifies the inhibitory effect of Org 48762-0 on the enzymatic activity of p38α

kinase using the Immobilized Metal Ion Affinity-based Fluorescence Polarization (IMAP)

technology.
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Workflow for the p38α Kinase IMAP Assay
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Methodology:

Reagent Preparation: All reagents are prepared in a suitable kinase buffer (e.g., Tris-HCl,

MgCl2, DTT, BSA). A fluorescently labeled peptide substrate for p38α is used.

Compound Dispensing: Serial dilutions of Org 48762-0 are dispensed into the wells of a

microplate.

Enzyme Addition: A solution containing purified recombinant human p38α kinase is added to

each well.

Pre-incubation: The plate is incubated for a short period (e.g., 10-15 minutes) at room

temperature to allow the compound to bind to the kinase.

Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the peptide

substrate and ATP.

Reaction Incubation: The plate is incubated for a defined period (e.g., 60-90 minutes) at

room temperature to allow for substrate phosphorylation.

Reaction Termination and Detection: The IMAP binding reagent, which contains

nanoparticles coated with trivalent metal ions that bind to the phosphate group of the

phosphorylated substrate, is added to stop the reaction.

Fluorescence Polarization Reading: The binding of the phosphorylated, fluorescently labeled

substrate to the large nanoparticles slows its molecular rotation, leading to an increase in

fluorescence polarization. The plate is read on a suitable fluorescence polarization reader.

Data Analysis: The fluorescence polarization values are plotted against the concentration of

Org 48762-0, and the EC50 value is calculated using a non-linear regression model.

LPS-Induced TNFα Release in Human PBMCs
This cellular assay measures the ability of Org 48762-0 to inhibit the production and release of

TNF-α from human peripheral blood mononuclear cells (PBMCs) stimulated with

lipopolysaccharide (LPS).

Methodology:
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PBMC Isolation: PBMCs are isolated from whole blood from healthy donors using standard

density gradient centrifugation (e.g., Ficoll-Paque).

Cell Plating: The isolated PBMCs are washed, counted, and plated in a 96-well cell culture

plate at a predetermined density (e.g., 2 x 10^5 cells/well).

Compound Treatment: The cells are pre-incubated with various concentrations of Org
48762-0 for a specified time (e.g., 30-60 minutes).

LPS Stimulation: The cells are then stimulated with an optimal concentration of LPS (e.g.,

10-100 ng/mL) to induce TNF-α production.

Incubation: The plates are incubated for a period of 4 to 24 hours at 37°C in a humidified

CO2 incubator.

Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free

supernatants are collected.

TNF-α Quantification: The concentration of TNF-α in the supernatants is quantified using a

specific enzyme-linked immunosorbent assay (ELISA) kit.

Data Analysis: The percentage of inhibition of TNF-α release is calculated for each

concentration of Org 48762-0, and the EC50 value is determined by plotting the inhibition

percentage against the compound concentration.

Conclusion
Org 48762-0 is a potent and highly selective inhibitor of p38α and p38β kinases. Its well-

defined kinase selectivity profile, coupled with its demonstrated efficacy in cellular models of

inflammation, underscores its value as a research tool for investigating the roles of p38 MAPK

in health and disease. The detailed methodologies provided in this guide are intended to

facilitate the replication and extension of these findings, thereby supporting the ongoing

exploration of p38 MAPK inhibitors for therapeutic applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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